molecular formula C19H15N3OS2 B256492 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Katalognummer B256492
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: IBMFXJQSZIEMOB-WJDWOHSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It belongs to the family of thiazolo[3,2-b][1,2,4]triazole derivatives, which have shown promising results in various biomedical applications.

Wirkmechanismus

The mechanism of action of 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with specific molecular targets in the cells. For instance, it has been reported that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been extensively studied in various research studies. Some of the significant effects include:
1. Induction of apoptosis: Several studies have reported that the compound induces apoptosis or programmed cell death in cancer cells, which is a crucial mechanism for inhibiting cancer cell growth and proliferation.
2. Inhibition of cell proliferation: The compound has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at specific phases.
3. Anti-angiogenic activity: Studies have reported that 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits anti-angiogenic activity, which means it can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High potency: The compound exhibits high potency against cancer cells and microorganisms, which makes it a potential candidate for drug development.
2. Low toxicity: Studies have reported that the compound has low toxicity towards normal cells, which is a crucial factor for drug development.
3. Easy synthesis: The compound can be easily synthesized using simple and cost-effective methods.
Some of the limitations of 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one for lab experiments include:
1. Limited solubility: The compound has limited solubility in water, which can make it difficult to use in certain experimental setups.
2. Lack of in vivo studies: Although the compound has shown promising results in vitro studies, there is a lack of in vivo studies, which is essential for evaluating its efficacy and safety in living organisms.

Zukünftige Richtungen

2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several potential future directions for scientific research. Some of the possible directions include:
1. Drug development: The compound has shown promising results in inhibiting cancer cell growth and proliferation, which makes it a potential candidate for drug development.
2. Combination therapy: Studies have suggested that the compound can be used in combination with other drugs to enhance its efficacy and reduce toxicity.
3. Mechanistic studies: Further mechanistic studies are essential to understand the precise mechanism of action of the compound and identify its molecular targets.
4. In vivo studies: In vivo studies are necessary to evaluate the efficacy and safety of the compound in living organisms and identify any potential side effects.
Conclusion:
2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits high potency against cancer cells and microorganisms, and its low toxicity towards normal cells makes it a potential candidate for drug development. However, further mechanistic and in vivo studies are necessary to evaluate its efficacy and safety fully.

Synthesemethoden

The synthesis of 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been reported in various research studies. One of the most common methods involves the reaction of 2-aminothiazole with 4-methylbenzaldehyde and 4-methylthiophenol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained after purification using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas include:
1. Anticancer activity: Several studies have reported that 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: The compound has also shown promising results in inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi.
3. Anti-inflammatory activity: Studies have reported that 2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Produktname

2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Molekularformel

C19H15N3OS2

Molekulargewicht

365.5 g/mol

IUPAC-Name

(5Z)-2-(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3OS2/c1-12-3-7-14(8-4-12)17-20-19-22(21-17)18(23)16(25-19)11-13-5-9-15(24-2)10-6-13/h3-11H,1-2H3/b16-11-

InChI-Schlüssel

IBMFXJQSZIEMOB-WJDWOHSUSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2

SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.